molecular formula C10H10BrFO B14009861 4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene

4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene

Cat. No.: B14009861
M. Wt: 245.09 g/mol
InChI Key: KTQFRUGKELVPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an allyl ether group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene typically involves the reaction of 4-bromo-1-fluoro-2-hydroxybenzene with 2-methyl-2-propen-1-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The allyl ether group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene involves its interaction with various molecular targets. The presence of halogen atoms and the allyl ether group allows it to participate in a range of chemical reactions, influencing pathways such as:

    Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-1-methoxybenzene
  • 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene
  • 2-Bromo-4-fluoro-1-methoxybenzene

Uniqueness

4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene is unique due to the presence of both bromine and fluorine atoms along with an allyl ether group. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

4-bromo-1-fluoro-2-(2-methylprop-2-enoxy)benzene

InChI

InChI=1S/C10H10BrFO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5H,1,6H2,2H3

InChI Key

KTQFRUGKELVPQD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.